Loureirin D

Vue d'ensemble

Description

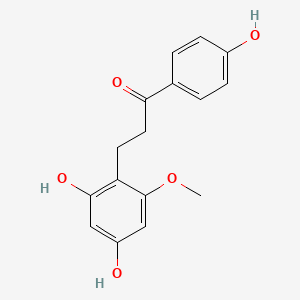

Loureirin D est un produit naturel bioactif appartenant à la famille des chalcones, plus précisément une dihydrochalconeCe composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Applications De Recherche Scientifique

Loureirin D a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : this compound est étudié pour ses effets sur la régulation du cycle cellulaire et l'apoptose.

Médecine : Le composé a montré un potentiel dans le traitement de divers cancers, notamment le cancer colorectal et le cancer du poumon non à petites cellules

5. Mécanisme d'action

This compound exerce ses effets par plusieurs mécanismes moléculaires :

Activité anticancéreuse : Il induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses en régulant les protéines associées au cycle cellulaire et en augmentant la régulation du récepteur de mort cellulaire de surface Fas.

Activité antioxydante : this compound élimine les espèces réactives de l'oxygène, protégeant ainsi les cellules du stress oxydatif.

Activité anti-inflammatoire : Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Mécanisme D'action

Target of Action

Loureirin D, a dihydrochalcone compound, is known to have a wide range of biological activities . Analogs of Loureirin, such as Loureirin A and B, have been found to interact with various targets. For instance, Loureirin B has been shown to inhibit both Kv1.3 and STIM1/Orai1 channels . These channels play crucial roles in the activation and proliferation of effector memory T cells, which are involved in the pathogenesis of autoimmune diseases .

Mode of Action

For instance, Loureirin B has been shown to inhibit Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both Kv1.3 and STIM1/Orai1 channels . This inhibition leads to an immunosuppressive effect, making Loureirin B a promising leading compound for treating autoimmune diseases .

Biochemical Pathways

For example, Loureirin B has been shown to exert its anticancer activity by regulating cell cycle and Fas death receptor . Furthermore, it has been suggested that Loureirin B might suppress the PI3K/AKT signaling pathway to exert its effects .

Pharmacokinetics

It has been reported that simulated microgravity significantly alters the pharmacokinetics of loureirin b

Result of Action

For instance, Loureirin B has been shown to inhibit the proliferation of cervical cancer cells, induce apoptosis, and reduce invasion and migration via targeting the PI3K/AKT signaling pathway .

Action Environment

It has been reported that simulated microgravity significantly alters the pharmacokinetics of loureirin b . This suggests that environmental factors could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Loureirin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate cell cycle-associated proteins and up-regulate Fas cell surface death receptor .

Cellular Effects

This compound has shown selective cytotoxicity against colorectal cancer (CRC) cells . It influences cell function by regulating cell cycle and Fas death receptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the Fas/FADD death domain complex .

Temporal Effects in Laboratory Settings

It has shown promising results in in vitro studies, demonstrating selective anti-colorectal cancer activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Loureirin D peut être synthétisé par des réactions classiques de condensation de Claisen-Schmidt. Cela implique la réaction d'aldéhydes et de cétones appropriés en présence d'une base, généralement l'hydroxyde de sodium ou l'hydroxyde de potassium, sous reflux. La chalcone résultante est ensuite soumise à des réactions de réduction pour donner la structure de la dihydrochalcone .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction de la résine de sang de dragon suivie de procédés de purification. La résine est généralement dissoute dans l'éthanol et la solution est soumise à diverses techniques chromatographiques pour isoler le this compound. La chromatographie liquide haute performance (HPLC) est couramment utilisée à cette fin .

Analyse Des Réactions Chimiques

Types de réactions : Loureirin D subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dihydrochalcones.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Substitution : Des réactifs tels que l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions d'acétylation.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de this compound, ainsi que des chalcones substituées .

Comparaison Avec Des Composés Similaires

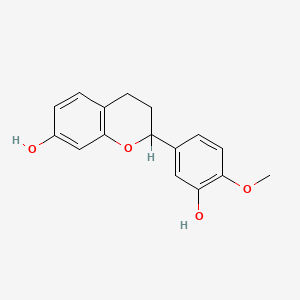

Loureirin D fait partie d'une famille de composés appelés dihydrochalcones, qui comprend également Loureirin A, Loureirin B et Loureirin C. Ces composés partagent des structures similaires mais diffèrent dans leurs activités biologiques et leurs puissances spécifiques :

Loureirin A : Connu pour son activité antimicrobienne contre Helicobacter pylori.

Loureirin B : Exhibe des effets immunosuppresseurs en inhibant des canaux ioniques spécifiques.

Loureirin C : Démontre des mécanismes d'antioxydation par le piégeage des radicaux.

This compound se distingue par ses puissantes propriétés anticancéreuses et sa capacité à réguler le cycle cellulaire et les voies de l'apoptose, ce qui en fait un composé unique et précieux dans la recherche scientifique et le développement pharmaceutique .

Propriétés

IUPAC Name |

3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMBVNGTZRFEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168110 | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-91-1 | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

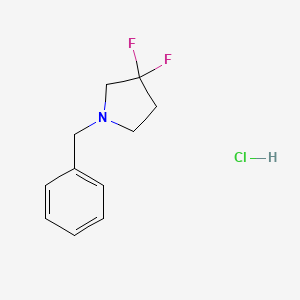

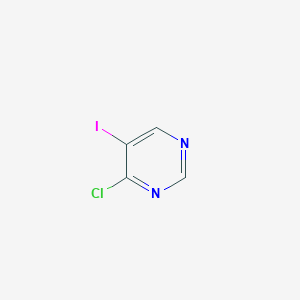

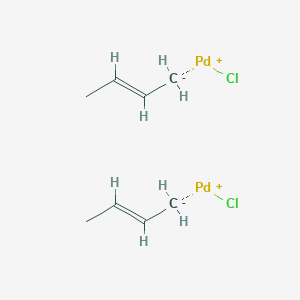

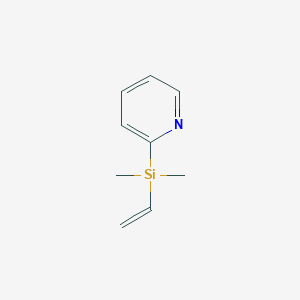

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

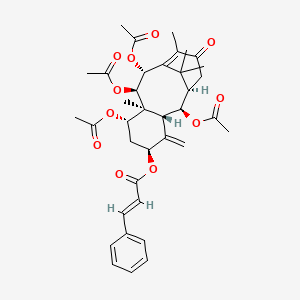

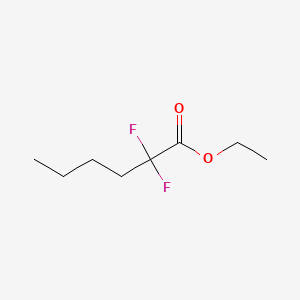

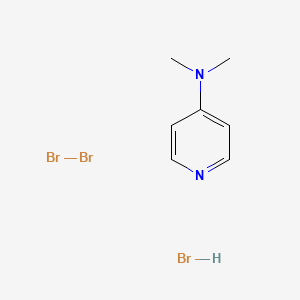

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)

![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)